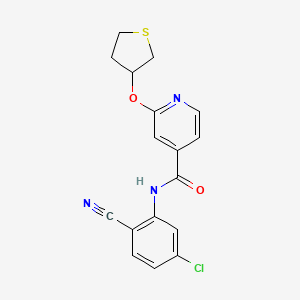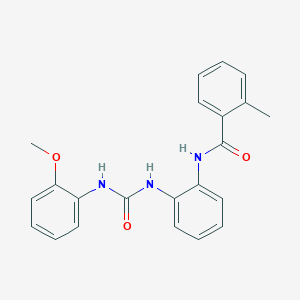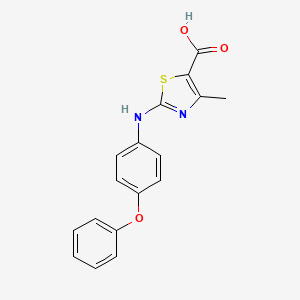![molecular formula C9H9N3O2 B2970801 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1216108-18-7](/img/structure/B2970801.png)
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Research has delved into the synthesis of novel heterocyclic compounds, including triazolopyridines, which are of interest due to their biological activities. For example, the synthesis of various triazolopyridine derivatives has been explored, with some compounds showing moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008). Another study presented a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, emphasizing the efficiency and environmental benefits of such methods (Zheng et al., 2014).
Material Science and Luminescence
Certain triazolopyridine compounds exhibit fluorescent properties, making them potential candidates for material science applications. For instance, the synthesis of fluorescent 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines demonstrated high quantum yields, indicating their suitability for use in optical materials and sensors (Abarca et al., 2006).
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of triazolopyridine derivatives. For example, some newly synthesized compounds incorporating a thiophene moiety exhibited significant antimicrobial activity, outperforming standard drugs in certain cases (Mabkhot et al., 2016). This highlights the potential of triazolopyridine derivatives in developing new antimicrobial agents.
Catalytic Applications and Synthesis of Functionalized Compounds
Research on triazolopyridines also includes their use in catalytic applications and the synthesis of functionalized compounds. For instance, a practical and efficient microwave-assisted protocol for synthesizing mono- and bis-triazolopyridines showcased the versatility of these compounds in organic synthesis, providing a pathway for the rapid construction of complex molecular architectures (Ibrahim et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds in the indole derivatives family have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that indole derivatives, which share a similar structure, can interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown moderate antiproliferative activities against cancer cells , suggesting that this compound may have similar effects.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Analyse Biochimique
Biochemical Properties
They can bind readily in the biological system due to the presence of nitrogen atoms in their structure
Cellular Effects
Related compounds such as triazolopyrazine derivatives have shown antibacterial activities against both Gram-positive and Gram-negative bacterial strains . The influence of 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid on cell function, signaling pathways, gene expression, and cellular metabolism would need to be determined through experimental studies.
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Studies on related compounds suggest that they may exhibit dose-dependent effects . Specific studies would be needed to determine the threshold effects, toxic effects at high doses, and overall dose-response relationship of this compound.
Propriétés
IUPAC Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8/h3-5H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCLHBSRFDUBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970719.png)


![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)
![(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium](/img/structure/B2970725.png)

![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2970730.png)


![(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2970735.png)



